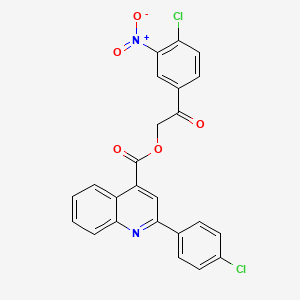![molecular formula C12H8Cl2N2O2 B11665624 N'-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11665624.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドは、その独特の構造と様々な分野における潜在的な用途で知られる化学化合物です。この化合物はシッフ塩基誘導体であり、第一級アミンとアルデヒドまたはケトンの縮合によって形成されます。フラン環とジクロロフェニル基の存在は、その独特の化学的特性に寄与しています。
準備方法
合成経路と反応条件
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドの合成は、一般的に、2,6-ジクロロベンズアルデヒドとフラン-2-カルボヒドラジドをエタノールなどの適切な溶媒中で反応させることにより行われます。この反応は、通常、完全な縮合を保証するために、特定の期間、還流条件下で行われます。 生成物は、その後、再結晶またはその他の適切な方法によって精製され、高純度の目的の化合物が得られます .
工業生産方法
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドの具体的な工業生産方法は、よく文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることです。これには、効率的でコスト効果の高い大規模生産を達成するために、反応条件、溶媒の選択、および精製技術を最適化することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、シッフ塩基を対応するアミンに変換することができます。
置換: ジクロロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、適切な条件下で使用して、置換反応を実現することができます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンを生成する可能性があります。 置換反応は、元の化合物の様々な置換誘導体を生成する可能性があります .
科学的研究の応用
化学: 配位化学における配位子として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています。
医学: その生物活性のために、潜在的な治療応用について研究されています。
作用機序
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。この化合物は、金属イオンと配位錯体を形成することができ、これが様々な生化学的経路に影響を与える可能性があります。 さらに、酸化還元反応を起こし、求核置換反応に参加する能力は、この化合物を様々な化学的および生物学的状況において汎用性の高いものにします .
類似の化合物との比較
類似の化合物
- N'-[(E)-(2,4-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジド
- N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]フラン-2-カルボヒドラジド
独自性
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]フラン-2-カルボヒドラジドは、2,6-ジクロロフェニル基の存在により独特であり、これは、その類似体と比較して、明確な化学的特性を与えています。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,4-dichlorophenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical properties compared to its analogs.
特性
分子式 |
C12H8Cl2N2O2 |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-3-1-4-10(14)8(9)7-15-16-12(17)11-5-2-6-18-11/h1-7H,(H,16,17)/b15-7+ |
InChIキー |
RJDGAIYNMVYWGG-VIZOYTHASA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=CO2)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=CO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665551.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665555.png)
![N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11665556.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11665560.png)
![(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665561.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665564.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11665573.png)
![2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11665575.png)
![N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11665576.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665586.png)
![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-(2,4-difluorophenoxyacetylamino)-, isopropyl ester](/img/structure/B11665592.png)
![N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665594.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665607.png)
